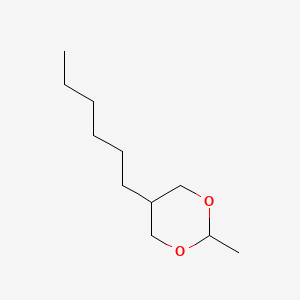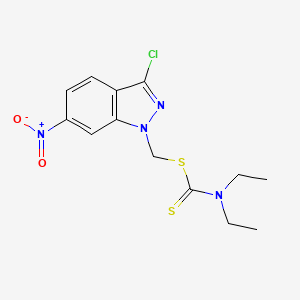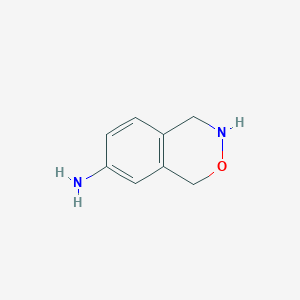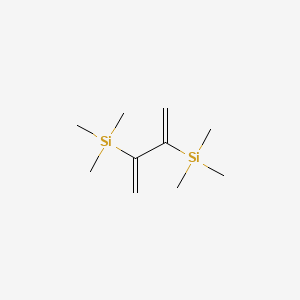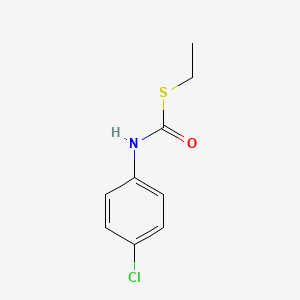
Chloriran-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chloriran-1-ium can be synthesized through several methods. One common method involves the reaction of ethylene oxide with chlorine gas under controlled conditions. The reaction typically occurs at low temperatures to prevent the formation of unwanted by-products. Another method involves the chlorination of ethylene oxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of ethylene oxide and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Chloriran-1-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction of this compound can yield chlorinated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Chlorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chloriran-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and resins.
作用機序
The mechanism of action of Chloriran-1-ium involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it reactive towards nucleophiles. When this compound interacts with nucleophiles, the ring opens, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Chloriran-1-ium can be compared with other epoxides such as ethylene oxide and propylene oxide. While all these compounds share the epoxide ring structure, this compound is unique due to the presence of the chlorine atom, which imparts different reactivity and properties.
Similar Compounds
Ethylene oxide: A simple epoxide with two carbon atoms and no substituents.
Propylene oxide: An epoxide with a three-carbon chain and no substituents.
Epichlorohydrin: An epoxide with a chlorine atom and a three-carbon chain.
特性
CAS番号 |
23134-14-7 |
|---|---|
分子式 |
C2H4Cl+ |
分子量 |
63.50 g/mol |
IUPAC名 |
chloroniacyclopropane |
InChI |
InChI=1S/C2H4Cl/c1-2-3-1/h1-2H2/q+1 |
InChIキー |
FXNSHSJIFMTXFN-UHFFFAOYSA-N |
正規SMILES |
C1C[Cl+]1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
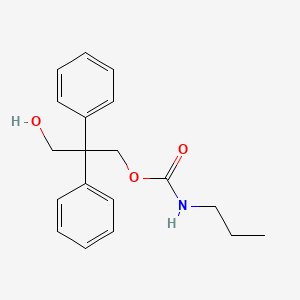

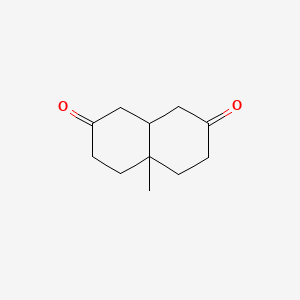
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)

![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
